N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine
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Overview
Description
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: is an organic compound that features a thietan ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Moiety: This can be achieved through the ring-opening of tetrahydrofuran derivatives, followed by functionalization to introduce the methoxy group.
Introduction of the Thietan Ring: The thietan ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the Two Moieties: The final step involves coupling the tetrahydrofuran moiety with the thietan ring through an appropriate linker, such as an ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring.
Reduction: Reduction reactions can target the tetrahydrofuran moiety, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Functionalized amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry:
Material Science: Utilization in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: Similar in structure but with variations in functional groups.
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different linkers or additional functional groups.
Uniqueness:
Structural Features: The combination of a thietan ring and a tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity patterns.
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-[2-(oxolan-2-ylmethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-10(13-4-1)6-12-5-3-11-9-7-14-8-9/h9-11H,1-8H2 |
InChI Key |
CBGIYJBXCKYOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCNC2CSC2 |
Origin of Product |
United States |
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